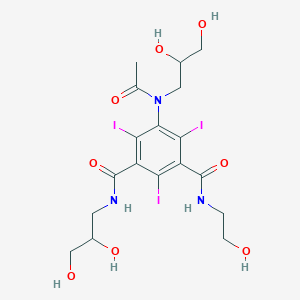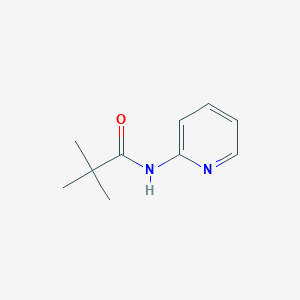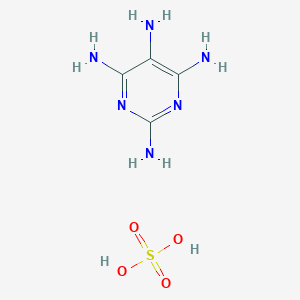
Sulfate de 2,4,5,6-tétraaminopyrimidine
Vue d'ensemble
Description
2,4,5,6-Tetraaminopyrimidine sulfate is an organic compound with the molecular formula C4H10N6O4S. It is a derivative of pyrimidine, characterized by the presence of four amino groups attached to the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Applications De Recherche Scientifique
2,4,5,6-Tetraaminopyrimidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is utilized in the study of nucleic acids and their analogs.
Industry: The compound is used as a precursor in the production of hair dyes and other cosmetic products.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2,4,5,6-Tetraaminopyrimidine sulfate is primarily used as an intermediate in the synthesis of anti-cancer drugs such as Methotrexate and Fludarabine . These drugs target rapidly dividing cells, which is a characteristic of cancer cells .
Mode of Action
By blocking this conversion, the drug effectively halts cell division, particularly in rapidly dividing cells like cancer cells .
Biochemical Pathways
The biochemical pathway primarily affected by 2,4,5,6-Tetraaminopyrimidine sulfate is the folate pathway. As mentioned, Methotrexate, a drug synthesized using this compound, inhibits DHFR, a key enzyme in the folate pathway. This inhibition disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells .
Pharmacokinetics
Methotrexate is primarily excreted unchanged by the kidneys .
Result of Action
The result of the action of 2,4,5,6-Tetraaminopyrimidine sulfate is the synthesis of drugs that can inhibit cell division, leading to the death of rapidly dividing cells, such as cancer cells . This makes it a valuable compound in the production of certain anti-cancer drugs.
Action Environment
The action of 2,4,5,6-Tetraaminopyrimidine sulfate, like most chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other substances. It’s worth noting that this compound should be stored in a cool, dry, and well-ventilated place .
Analyse Biochimique
Biochemical Properties
It is known to be involved in the synthesis of methotrexate , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.
Cellular Effects
Given its role in the synthesis of methotrexate , it may indirectly influence cell function by contributing to the production of this drug, which is known to affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an intermediate in the synthesis of methotrexate , it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the synthesis of methotrexate , it may interact with enzymes or cofactors involved in this process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetraaminopyrimidine sulfate typically involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine. One common method includes reacting 5-nitroso-2,4,6-triaminopyrimidine with zinc dust and a suitable acid in water, followed by adjusting the pH and precipitating the product with sulfuric acid . Another method involves the hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine in the presence of a palladium on carbon catalyst, followed by precipitation with sulfuric acid .
Industrial Production Methods: Industrial production of 2,4,5,6-Tetraaminopyrimidine sulfate often employs catalytic hydrogenation techniques due to their efficiency and scalability. The process involves the use of catalysts such as palladium on carbon or Raney nickel, and the reaction is carried out under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5,6-Tetraaminopyrimidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced further to form simpler amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc dust and sulfuric acid are commonly used for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions include various substituted pyrimidines and amine derivatives, which can be further utilized in different applications .
Comparaison Avec Des Composés Similaires
2,4,6-Triaminopyrimidine: Similar in structure but lacks one amino group compared to 2,4,5,6-Tetraaminopyrimidine sulfate.
2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride: Another pyrimidine derivative with different functional groups.
4,5,6-Triaminopyrimidine sulfate: Similar but with one less amino group.
Uniqueness: 2,4,5,6-Tetraaminopyrimidine sulfate is unique due to its four amino groups, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of various pharmaceuticals and industrial products .
Propriétés
IUPAC Name |
pyrimidine-2,4,5,6-tetramine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEFDQWUCTUJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037023 | |
| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-28-9, 49647-58-7 | |
| Record name | 2,4,5,6-Tetraaminopyrimidine sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49647-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraaminopyrimidine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5392-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidinetetrayltetraamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrimidinetetramine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAAMINOPYRIMIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QQY0I99M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Are there efficient and environmentally friendly methods to analyze 2,4,5,6-Tetraaminopyrimidine sulfate concentrations?
A: Yes, researchers have developed a rapid and sensitive micellar liquid chromatography method for determining 2,4,5,6-Tetraaminopyrimidine sulfate concentrations. [] This method utilizes a micellar mobile phase containing Tween-20 and n-butanol, significantly reducing the need for harmful organic solvents. This makes the method more environmentally friendly and cost-effective due to the reduced solvent consumption and disposal requirements.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


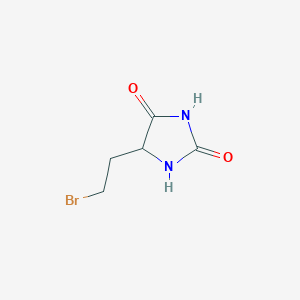


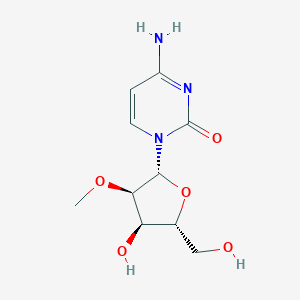
![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)




